molecular formula C8H4ClF3N2S B064394 4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol CAS No. 175135-18-9

4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol

Cat. No.: B064394
CAS No.: 175135-18-9
M. Wt: 252.64 g/mol
InChI Key: HPLKCIAVCNSXLZ-UHFFFAOYSA-N
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Description

4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol is a heterocyclic compound that contains both chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol typically involves the reaction of 4-chloro-6-(trifluoromethyl)benzene-1,2-diamine with carbon disulfide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, or signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole: Lacks the thiol group but shares similar structural features.

    6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol: Lacks the chlorine atom but retains the thiol and trifluoromethyl groups.

    4-chloro-1H-benzo[d]imidazole-2-thiol: Lacks the trifluoromethyl group but contains the chlorine and thiol groups.

Uniqueness

4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups enhances the compound’s potential for diverse applications in various fields.

Properties

IUPAC Name

4-chloro-6-(trifluoromethyl)-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2S/c9-4-1-3(8(10,11)12)2-5-6(4)14-7(15)13-5/h1-2H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLKCIAVCNSXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=S)N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381474
Record name 4-Chloro-6-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-18-9
Record name 4-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-benzimidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175135-18-9
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